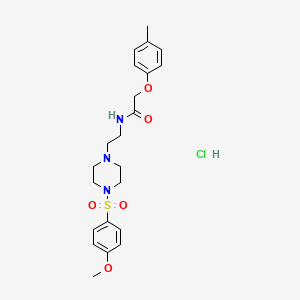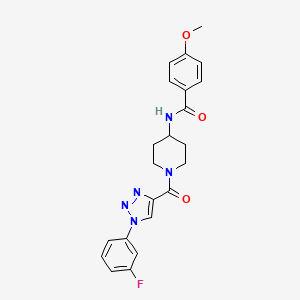
N,N-dimethyl-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N,N-dimethyl-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-sulfonamide" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One such method is the phosphine-catalyzed (4 + 2) annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes, which produces piperidine derivatives with moderate to excellent yields and good diastereoselectivities . Another approach involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, yielding a series of piperidine derivatives with potential antimicrobial activities . These methods highlight the versatility of piperidine scaffolds in synthesizing compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be further modified with various substituents to enhance biological activity. For instance, the incorporation of ureido moieties into the piperidine ring has been shown to produce potent inhibitors against human carbonic anhydrase isoforms, which are of interest for pharmacological applications . Similarly, the introduction of phenyl sulfonamide groups to the piperidine ring can lead to selective agonists for human beta(3)-adrenergic receptors .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity enhancement. For example, the sulfonamide moiety in piperidine derivatives can react with different electrophiles to produce O-substituted derivatives with promising bioactivity against enzymes like lipoxygenase and cholinesterases . Additionally, the reactivity of piperidine-based sulfonamido moieties with active methylene compounds can lead to the formation of heterocyclic compounds with antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. For instance, the presence of sulfonamide groups can increase the polarity and hence the solubility of the compounds in polar solvents, which is beneficial for their biological applications. The NMR, IR, and elemental analysis are commonly used techniques to characterize these compounds and confirm their structures .
科学的研究の応用
Therapeutic Applications and Molecular Mechanisms
Sulfonamide compounds, including N,N-dimethyl-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-sulfonamide, have a rich history of medicinal use, primarily as bacteriostatic antibiotics. Their applications have evolved significantly, expanding into various domains of healthcare due to their versatile biological activities. These compounds are recognized for their roles beyond antimicrobial actions, including applications in cancer therapy, antiviral treatments, and even in managing Alzheimer's disease. The mechanism underlying their therapeutic versatility is attributed to the sulfonamide moiety's ability to interact with different biological targets, such as enzymes and receptors, modulating their activity beneficially in the context of disease treatment.
Antibacterial and Antimicrobial Uses : Sulfonamides were the first group of drugs used to combat bacterial infections effectively. Their action mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway, which is critical for DNA, RNA, and protein synthesis. This inhibition results in bacteriostatic effects, preventing the growth and multiplication of bacteria (Gulcin & Taslimi, 2018; Azevedo-Barbosa et al., 2020).
Anticancer Properties : Sulfonamides have been identified as potential anticancer agents due to their ability to inhibit carbonic anhydrase IX and XII, enzymes overexpressed in tumor cells. This inhibition can reduce tumor growth and metastasis by altering the pH regulation in tumor microenvironments, thereby disrupting the cancer cells' survival mechanisms (Gulcin & Taslimi, 2018).
Antiviral Applications : Specific sulfonamides have demonstrated effectiveness against viruses, including HIV, by inhibiting critical viral enzymes like HIV protease. This inhibition prevents the maturation of viral particles, significantly reducing viral load and disease progression (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
Environmental Impact : The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, particularly in water bodies, raising concerns about antimicrobial resistance and ecological impacts. Research has focused on understanding their environmental fate, detection methods, and strategies to mitigate their negative effects (Baran et al., 2011).
Analytical Techniques : Advances in analytical chemistry have enabled the detection and quantification of sulfonamides in various matrices, including pharmaceuticals, food products, and environmental samples. Techniques such as capillary electrophoresis and mass spectrometry have been developed to ensure quality control, monitor environmental contamination, and study the pharmacokinetics of sulfonamides in biological systems (Hoff & Kist, 2009).
将来の方向性
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of efficient methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research may focus on exploring the potential applications of these compounds in drug design and synthesis .
特性
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-11-8-15(9-12-21)14-19-17(22)18-10-13-25-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMKPROMKQWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)
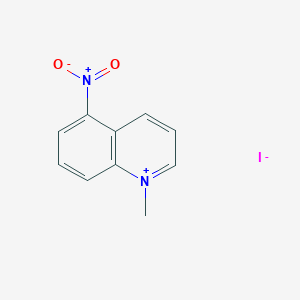
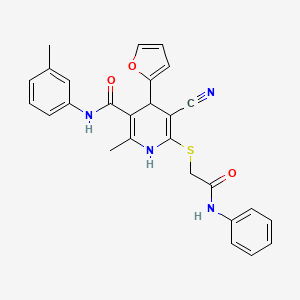

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)
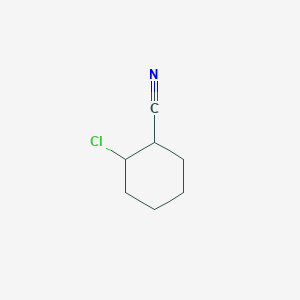
![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)
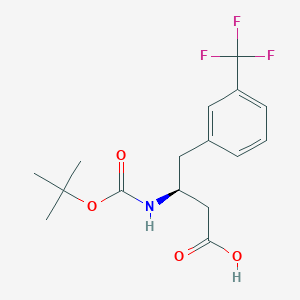

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)

